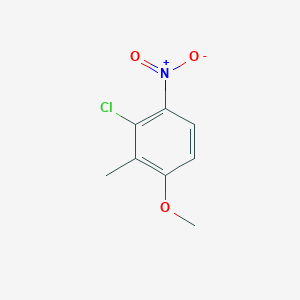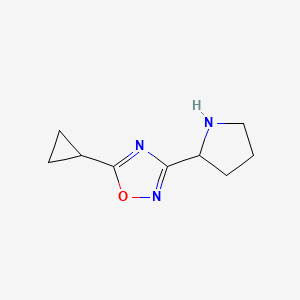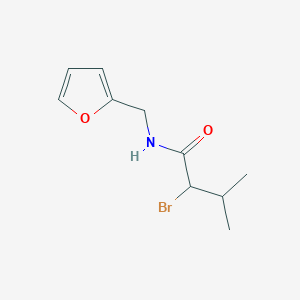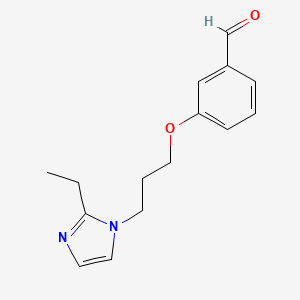
D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3: is a deuterated form of the amino acid tyrosine. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 typically involves the incorporation of deuterium atoms into the tyrosine molecule. This can be achieved through chemical synthesis or enzymatic methods. In chemical synthesis, deuterated reagents are used to introduce deuterium atoms at specific positions in the molecule. Enzymatic methods involve the use of enzymes to catalyze the incorporation of deuterium into the tyrosine structure .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic labeling .
化学反応の分析
Types of Reactions: D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the regeneration of the hydroxyl group .
科学的研究の応用
Chemistry: In chemistry, D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is used as a tracer in NMR spectroscopy and mass spectrometry to study the structure and dynamics of molecules. Its isotopic labeling provides valuable information about reaction mechanisms and molecular interactions .
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. The deuterium atoms serve as markers that can be tracked through various biochemical processes, providing insights into the function and regulation of enzymes .
Medicine: In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it useful in the study of diseases such as cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of deuterated drugs and other specialized chemicals. Its isotopic labeling enhances the stability and efficacy of pharmaceutical products .
作用機序
The mechanism of action of D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound affect the rate of chemical reactions, providing a unique tool for studying enzyme kinetics and metabolic processes. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its binding to enzymes and receptors .
類似化合物との比較
L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3: A similar deuterated form of tyrosine with different stereochemistry.
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3: A racemic mixture of deuterated tyrosine.
L-Tyrosine-alpha,beta,beta,2,3,5,6-d7: Another deuterated form of tyrosine with different deuterium labeling.
Uniqueness: D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is unique due to its specific deuterium labeling pattern and stereochemistry. This makes it particularly useful in studies requiring precise isotopic labeling and stereochemical control. Its unique properties allow for detailed investigations of metabolic pathways and enzyme mechanisms, providing valuable insights that are not possible with other compounds .
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(2R)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1D,2D,3D,4D,5D2,8D |
InChIキー |
OUYCCCASQSFEME-PENPODLISA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)
![(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B12315936.png)
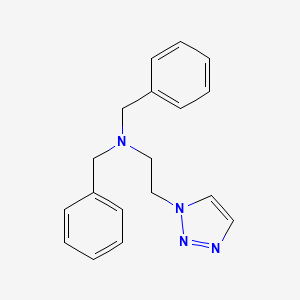

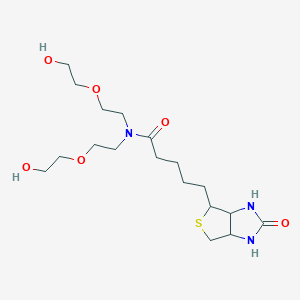
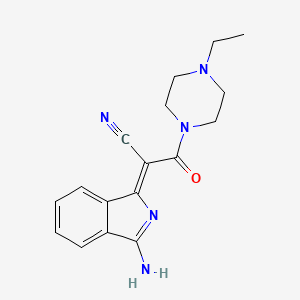
![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)
![5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315982.png)


